(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid
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Overview
Description
®-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid is a complex organic compound with a unique structure that combines an indole moiety with a benzofurochromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid typically involves multiple steps, including the formation of the indole and benzofurochromenyl intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, ®-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid has potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of polymers, coatings, and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of ®-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to certain proteins, modulating their activity, while the benzofurochromenyl group can interact with other molecular pathways. These interactions can lead to changes in cellular processes, making this compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanaldehyde
- ®-3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamide
Uniqueness
®-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid is unique due to its combination of an indole moiety with a benzofurochromenyl group This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C33H33N3O7 |
---|---|
Molecular Weight |
583.6 g/mol |
IUPAC Name |
4-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C33H33N3O7/c1-18-22-14-24-21-8-3-5-10-27(21)42-29(24)16-28(22)43-33(41)23(18)15-30(37)36-26(32(40)34-12-6-11-31(38)39)13-19-17-35-25-9-4-2-7-20(19)25/h2,4,7,9,14,16-17,26,35H,3,5-6,8,10-13,15H2,1H3,(H,34,40)(H,36,37)(H,38,39)/t26-/m1/s1 |
InChI Key |
BHWFAPSUULUCLC-AREMUKBSSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)NCCCC(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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